L-Rhamnitol
Description
Significance of L-Rhamnitol within the Context of Deoxy Sugar Alcohols in Biological Systems
Deoxy sugars, carbohydrates with one or more hydroxyl groups replaced by hydrogen, are integral to a multitude of biological processes. researchgate.net Their reduced polarity and hydrogen-bonding capacity, compared to their hydroxylated counterparts, can lead to increased membrane permeability and enhanced bioavailability of the molecules they are part of. nih.gov This makes them crucial components of many biologically active molecules, including antibiotics and other therapeutic agents, where they can enhance binding to receptors. researchgate.netnih.gov
This compound, chemically known as 1-deoxy-L-mannitol, is a hexitol (B1215160) and a derivative of L-mannitol. nih.gov Its significance lies in its role as a natural product and a metabolic marker. For instance, this compound has been identified as a key metabolite that can be used to differentiate apples based on their geographical origin, suggesting its involvement in plant metabolism is influenced by environmental factors. maxapress.comnih.gov The study of deoxy sugar alcohols like this compound is also critical for understanding bacterial physiology, as they are components of bacterial cell walls, making them potential targets for novel antibacterial agents.
Historical Perspectives on this compound Discovery and Early Structural Elucidation
The discovery and structural elucidation of this compound have been closely tied to the study of L-rhamnose, a widely distributed natural deoxy sugar. researchgate.net Early research focused on the chemical reduction of L-rhamnose to produce this compound. google.com A key method involved the hydrogenation of L-rhamnose (6-deoxy-L-mannose) to yield 6-deoxy-L-mannitol (this compound). beilstein-journals.orgresearchgate.net
The structural confirmation of this compound has been significantly advanced by spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, has been instrumental. vulcanchem.com 2D NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence), have been used to definitively identify this compound isolated from natural sources like apples. researchgate.netresearchgate.net These analyses, combined with mass spectrometry, which provides the molecular formula (C6H14O5), have solidified our understanding of its structure as (2S,3S,4S,5S)-hexane-1,2,3,4,5-pentol. nih.govvulcanchem.comresearchgate.net
Contemporary Research Paradigms and Challenges in this compound Investigations
Current research on this compound is multifaceted, spanning metabolomics, synthetic chemistry, and enzymology. In metabolomics, high-resolution NMR-based profiling has established this compound as a biomarker for apple consumption and a tool for characterizing apple cultivars and their geographical origins. maxapress.comnih.govalpaipars.comacs.org Studies have shown that the concentration of this compound can vary significantly between apple varieties from different locations, such as Japan and New Zealand. maxapress.comnih.gov
A significant challenge in this compound research is its synthesis. While it can be produced by the reduction of L-rhamnose, researchers are exploring more efficient and stereoselective synthetic routes. acs.org Chemoenzymatic methods are a promising approach, combining chemical steps with enzymatic conversions. For example, the hydrogenation of L-rhamnose to this compound can be followed by enzymatic oxidation to produce other rare sugars. beilstein-journals.orgresearchgate.net
The table below summarizes key research findings related to this compound.
| Research Area | Key Findings | References |
| Metabolomics | Identified as a biomarker for apple consumption and geographical origin. | maxapress.comnih.govacs.org |
| Concentrations vary among different apple cultivars. | maxapress.comnih.gov | |
| Structural Analysis | Structure confirmed by 2D NMR and Mass Spectrometry. | vulcanchem.comresearchgate.netresearchgate.net |
| Synthesis | Produced by the chemical reduction (hydrogenation) of L-rhamnose. | google.combeilstein-journals.orgresearchgate.net |
| Used as an intermediate in the chemoenzymatic synthesis of rare sugars. | beilstein-journals.orgresearchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4S,5S)-hexane-1,2,3,4,5-pentol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O5/c1-3(8)5(10)6(11)4(9)2-7/h3-11H,2H2,1H3/t3-,4-,5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCKOFZKJLZSFA-BXKVDMCESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C(CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H]([C@H]([C@H](CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
488-28-8 | |
| Record name | L-Rhamnitol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488288 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Rhamnitol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02399 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | L-RHAMNITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IHI9UGC58P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic and Biosynthetic Methodologies of L Rhamnitol
Chemical Synthesis Pathways of L-Rhamnitol and Related Polyols
The chemical synthesis of this compound involves several strategic approaches, primarily originating from the readily available L-rhamnose or other chiral precursors like L-mannitol. These methods focus on achieving the desired stereochemistry through controlled reactions.
Stereoselective Reduction of L-Rhamnose to this compound
The most direct chemical synthesis of this compound is achieved through the stereoselective reduction of its parent sugar, L-rhamnose (6-deoxy-L-mannose). researchgate.net This transformation converts the aldehyde group at the C1 position of L-rhamnose into a primary alcohol, yielding the corresponding alditol, this compound.
Catalytic hydrogenation is a common and effective method for this reduction. researchgate.net This process typically involves reacting L-rhamnose with hydrogen gas in the presence of a metal catalyst. The choice of catalyst and reaction conditions is crucial for achieving high yield and stereoselectivity, ensuring the configuration of the chiral centers in the L-rhamnose backbone is retained in the final this compound product.
Table 1: Catalytic Hydrogenation for this compound Synthesis
| Starting Material | Reaction Type | Key Reagents | Product |
|---|
Chemoenzymatic Synthesis Approaches for this compound Production
Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical reactions to create efficient and selective synthetic routes. nih.govrsc.org This approach is particularly advantageous for producing optically pure compounds like this compound, as enzymes can operate under mild conditions with high stereospecificity. ucl.ac.ukmdpi.com
For this compound production, a chemoenzymatic strategy could involve an enzymatic reduction of L-rhamnose or a derivative. Ketoreductases (KREDs), for example, are a class of enzymes known for their ability to stereoselectively reduce carbonyl groups. By selecting an appropriate KRED, the aldehyde of L-rhamnose can be converted to the primary alcohol of this compound with high enantiomeric excess. This biological step can be integrated into a multi-step synthesis that may include chemical protection and deprotection steps to improve efficiency and yield. nih.gov
Synthesis of this compound from Precursors like L-Mannitol Derivatives
Given that this compound is structurally a 1-deoxy derivative of L-mannitol, synthetic strategies can be devised starting from L-mannitol. nih.gov This approach requires the regioselective deoxygenation of the primary hydroxyl group at the C1 position of L-mannitol.
This transformation typically involves a multi-step process:
Selective Protection: The other hydroxyl groups in L-mannitol are protected, leaving the C1 hydroxyl group available for modification.
Activation: The C1 hydroxyl group is converted into a good leaving group, for instance, by tosylation or mesylation.
Reductive Removal: The leaving group is then removed using a reducing agent, such as lithium aluminum hydride, to yield the 1-deoxy product.
Deprotection: The protecting groups are removed to afford the final this compound.
This pathway leverages the readily available chiral pool of L-mannitol to construct the this compound backbone.
Reductive Cleavage Strategies in the Synthesis of this compound Derivatives
Reductive cleavage is a powerful tool in organic synthesis for the removal of specific functional groups. nih.govorganic-chemistry.org This strategy can be applied to the synthesis of this compound derivatives from appropriately functionalized precursors. For instance, a synthetic intermediate derived from L-mannitol could be functionalized at the C1 position with a group susceptible to reductive cleavage, such as a thioether or a sulfone. chemrxiv.org
The C-S bond in such a derivative can be cleaved under reductive conditions, often employing dissolving metal reductions or electrochemical methods, to generate the desired 1-deoxy structure of this compound. chemrxiv.org The efficiency of the cleavage can be influenced by the nature of the groups attached to the sulfur atom. nih.gov This method offers an alternative to the activation and reduction of hydroxyl groups for achieving deoxygenation.
Biosynthesis and Metabolic Origins of this compound in Biological Systems
This compound is not only a product of chemical synthesis but is also found in nature. Its presence in biological systems is linked to the metabolism of L-rhamnose.
This compound Formation via L-Rhamnose Metabolism
Evidence suggests that L-rhamnose is not an inert sugar in the human body and can be partially metabolized to this compound. nih.gov This conversion is a reductive metabolic process where the aldehyde group of L-rhamnose is reduced to a primary alcohol.
The metabolism of L-rhamnose in microorganisms is well-documented and involves a series of enzymatic reactions catalyzed by enzymes such as L-rhamnose isomerase (RhaA), rhamnulokinase (RhaB), and rhamnulose-1-phosphate aldolase (B8822740) (RhaD). nih.govresearchgate.net The reduction of L-rhamnose to this compound is likely catalyzed by an NAD(P)H-dependent aldo-keto reductase or a polyol dehydrogenase, similar to the enzymatic reduction of other aldose sugars to their corresponding alditols.
Table 2: Key Enzymes in L-Rhamnose Metabolism
| Enzyme Abbreviation | Enzyme Name | Function in Pathway |
|---|---|---|
| RhaM | L-rhamnose mutarotase | Interconversion of L-rhamnose anomers |
| RhaA | L-rhamnose isomerase | Isomerization of L-rhamnose to L-rhamnulose |
| RhaB | Rhamnulokinase | Phosphorylation of L-rhamnulose |
The formation of this compound represents a side reaction or an alternative metabolic fate for L-rhamnose, diverging from the main catabolic pathway that breaks the sugar down for energy. researchgate.netqmul.ac.uk
Interconversion Pathways with Other Hexoses and Deoxy Sugars
The biosynthesis of this compound is intricately linked to the metabolism of its parent sugar, L-rhamnose. Several enzymatic pathways facilitate the interconversion of L-rhamnose with other hexoses and deoxy sugars, creating a metabolic network that can lead to the formation of this compound.
One of the key enzymatic conversions involves the isomerization of L-rhamnose to L-rhamnulose, a reaction catalyzed by the enzyme L-rhamnose isomerase . This reversible reaction is a critical step in the catabolism of L-rhamnose in many microorganisms. nih.govwikipedia.org Another significant conversion is the oxidation of L-rhamnose to L-rhamno-1,4-lactone, which is carried out by L-rhamnose 1-dehydrogenase in the presence of NAD+. megazyme.com
While direct enzymatic reduction of L-rhamnose to this compound in microbial systems is not extensively documented in readily available literature, the presence of various sugar alcohol dehydrogenases in microorganisms suggests a plausible route. It has been observed that L-rhamnose can be metabolized to this compound within the human body, indicating the existence of enzymes capable of this reduction. The specific enzyme responsible for this conversion is likely a reductase that can act on L-rhamnose.
The catabolic pathway of L-rhamnose in many bacteria proceeds through L-rhamnulose, which is then phosphorylated by L-rhamnulose kinase to form L-rhamnulose-1-phosphate. This intermediate is subsequently cleaved by L-rhamnulose-1-phosphate aldolase into dihydroxyacetone phosphate (B84403) and L-lactaldehyde. nih.gov The latter can be further metabolized, including a potential reduction to 1,2-propanediol by a lactaldehyde reductase. While this pathway primarily breaks down L-rhamnose, the reversibility of some of these enzymatic reactions could theoretically contribute to the synthesis of related deoxy sugars.
The following table summarizes the key enzymes involved in the interconversion of L-rhamnose:
| Enzyme | Substrate | Product |
| L-Rhamnose Isomerase | L-Rhamnose | L-Rhamnulose |
| L-Rhamnose 1-Dehydrogenase | L-Rhamnose | L-Rhamno-1,4-lactone |
| L-Rhamnulose Kinase | L-Rhamnulose | L-Rhamnulose-1-phosphate |
| L-Rhamnulose-1-phosphate Aldolase | L-Rhamnulose-1-phosphate | Dihydroxyacetone phosphate + L-Lactaldehyde |
Microbial Biosynthetic Routes to this compound
The production of this compound has been observed in various microorganisms, although specific high-yield production strains are not yet widely established. The biosynthetic pathway to this compound in these organisms is believed to primarily proceed through the synthesis of L-rhamnose, followed by its reduction.
The most well-characterized pathway for L-rhamnose biosynthesis is the dTDP-L-rhamnose pathway. This pathway starts from glucose-1-phosphate and involves a series of four enzymatic reactions catalyzed by the enzymes RmlA, RmlB, RmlC, and RmlD, ultimately producing dTDP-L-rhamnose. This activated form of L-rhamnose is a common precursor for the incorporation of rhamnose into various cellular structures, such as lipopolysaccharides in Gram-negative bacteria and cell wall polysaccharides in Gram-positive bacteria.
Once L-rhamnose is formed, either as a free sugar or released from its nucleotide-activated form, it can be reduced to this compound. This reduction is likely carried out by a non-specific aldose reductase or a more specific L-rhamnose reductase. The identification and characterization of such enzymes from microbial sources are key to developing efficient biocatalytic processes for this compound production.
While specific examples of fungi and bacteria that are prolific producers of this compound are not extensively detailed in current literature, the widespread occurrence of L-rhamnose in microbial polysaccharides suggests that many microorganisms possess the necessary precursors for this compound biosynthesis. Further screening and metabolic engineering of microbial strains could lead to the development of efficient this compound production platforms.
Elucidation of Biosynthetic Precursors Using Isotopic Tracer Techniques
Isotopic tracer techniques are powerful tools for deciphering metabolic pathways, including the biosynthesis of this compound. wikipedia.orgcernobioscience.com By feeding microorganisms with substrates labeled with stable isotopes (e.g., ¹³C or ²H), researchers can track the incorporation of these isotopes into the final product, thereby identifying the precursor molecules and the sequence of reactions in the biosynthetic pathway. wikipedia.org
For instance, to confirm that the biosynthesis of this compound proceeds through an L-rhamnose intermediate, a culture of a potential this compound-producing microorganism could be supplied with ¹³C-labeled glucose. The resulting this compound would then be isolated and analyzed using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. cernobioscience.com The pattern of ¹³C-labeling in the this compound molecule would provide definitive evidence of its biosynthesis from glucose and could help to elucidate the specific enzymatic steps involved.
If the proposed pathway involves the dTDP-L-rhamnose pathway, feeding with labeled glucose would be expected to result in a specific labeling pattern in the L-rhamnose moiety, which would then be transferred to this compound upon reduction. By analyzing the distribution of the isotopic label, it is possible to distinguish between different potential biosynthetic routes.
Although specific isotopic tracer studies focused solely on this compound biosynthesis are not widely reported, the principles of this technique have been extensively applied to elucidate the biosynthesis of L-rhamnose and other deoxy sugars. These studies have been instrumental in confirming the intermediates and enzymes of the dTDP-L-rhamnose pathway in various bacteria. The application of these well-established methodologies to this compound-producing organisms will be crucial for a complete understanding of its biosynthesis and for the rational design of engineered microbial strains for enhanced production.
Enzymology and Enzymatic Transformations Involving L Rhamnitol
Deoxy Polyol Dehydrogenases and Their Specificity Towards L-Rhamnitol
Deoxy polyol dehydrogenases are a class of enzymes that catalyze the oxidation of deoxy polyols, such as this compound. These enzymes are predominantly found in microorganisms and exhibit specificity for their respective substrates.
Microorganisms, particularly from the genus Enterobacter, have been identified as sources of deoxy polyol dehydrogenases with activity towards this compound. ipqwery.com For instance, Enterobacter aerogenes IK7 possesses a dehydrogenase capable of oxidizing this compound. beilstein-journals.orgresearchgate.netcymitquimica.com The characterization of these enzymes involves their isolation, purification, and the determination of their substrate specificity and kinetic parameters. Studies have shown that some polyol dehydrogenases from Gluconobacter oxydans are NAD-specific and located in the soluble fraction of the cell. researchgate.net The specificity of these enzymes is crucial for their application in targeted biotransformations.
A significant enzymatic transformation of this compound is its oxidation to 1-Deoxy-L-fructose. This reaction is efficiently carried out by whole-cell biocatalysts. For example, Enterobacter aerogenes IK7 has been successfully used for the microbial oxidation of this compound (also known as 6-deoxy-L-mannitol) to produce 1-Deoxy-L-fructose. beilstein-journals.orgresearchgate.netgoogle.com This biotransformation is a key step in chemoenzymatic synthesis routes for rare sugars. beilstein-journals.org The process typically involves the hydrogenation of L-rhamnose to this compound, followed by the specific oxidation of this compound by the microorganism. beilstein-journals.orgresearchgate.net A patent describes a method for producing 1-deoxy-L-fructose from this compound using an Enterobacter strain with dehydrogenase activity, achieving a high conversion ratio. google.com
| Microorganism | Substrate | Product | Reference |
|---|---|---|---|
| Enterobacter aerogenes IK7 | This compound | 1-Deoxy-L-fructose | beilstein-journals.orgresearchgate.net |
| Enterobacter sp. (NITE P-271) | This compound | 1-Deoxy-L-fructose | ipqwery.comgoogle.com |
L-Rhamnose Isomerase and its Catalytic Role in Interconverting L-Rhamnose and L-Rhamnulose
While L-Rhamnose isomerase primarily catalyzes the isomerization of L-rhamnose to L-rhamnulose, its structural and mechanistic relationship with this compound, an inhibitor, provides valuable insights into its function.
The crystal structure of L-rhamnose isomerase from Escherichia coli has been determined in complex with the inhibitor this compound. nih.govpsu.edu These studies reveal that L-rhamnose isomerase is a tetramer of four (β/α)8-barrels, structurally similar to xylose isomerase. nih.govpsu.edu The binding of this compound to the active site induces a conformational change, ordering an extended loop that is disordered in the native enzyme. nih.govpsu.edu This loop is thought to exclude solvent from the active site during catalysis. nih.govpsu.edu The active site contains a catalytic Mn2+ ion and a structural Zn2+ ion. psu.eduproteopedia.org The interaction with this compound helps to elucidate the substrate-binding mode and the catalytic mechanism, which is proposed to be a metal-mediated hydride shift. nih.govpsu.edu
Engineering of Microbial Strains and Enzymes for Enhanced this compound Biotransformations
To improve the efficiency and yield of this compound biotransformations, metabolic engineering strategies are employed. These strategies can involve modifying microbial strains to enhance the expression of key enzymes or to optimize metabolic pathways. nih.gov For instance, engineering microbial consortia can reconfigure metabolic pathways and improve the stability of the production system. mdpi.com By optimizing factors such as strain selection, fermentation conditions, and co-factor availability, the biotransformation of this compound can be significantly enhanced. nih.gov Genetic and enzyme engineering techniques are instrumental in increasing the production yields of biotransformations that are often lower than chemical synthesis. nih.gov
Derivatization and Structural Modification of L Rhamnitol for Research Applications
Synthesis of Novel L-Rhamnitol Derivatives
The synthesis of this compound derivatives involves a variety of chemical transformations that target its hydroxyl groups. These reactions allow for the introduction of different functional groups, leading to compounds with diverse chemical and physical properties.
Acetylation and methylation are common modifications of this compound that alter its polarity and reactivity. Acetylated derivatives, such as 1,5-anhydro-L-rhamnitol triacetate, are often crystalline solids, which facilitates their purification and characterization. vulcanchem.com The hydroxyl groups of this compound can be acetylated using reagents like acetic anhydride (B1165640) in pyridine. nih.govcdnsciencepub.com For instance, the acetylation of 4-O-β-D-glucopyranosyl-L-rhamnitol yields the corresponding octaacetate, a crystalline compound. cdnsciencepub.com
Methylation, on the other hand, is useful for protecting hydroxyl groups or for preparing derivatives for analytical purposes, such as gas chromatography. cdnsciencepub.com 1,5-Anhydro-2,3,4-tri-O-methyl-L-rhamnitol is a known methylated derivative with well-defined physical properties. vulcanchem.com The methylation of disaccharides containing this compound, followed by hydrolysis and reduction, yields partially methylated this compound derivatives like 2,3-di-O-methyl-L-rhamnitol, which can be identified by gas-liquid chromatography-mass spectrometry (GLC-MS) of their acetate (B1210297) derivatives. cdnsciencepub.com
A combined reduction and acetylation procedure on methylated 2,3-di-O-methyl-L-rhamnose has been reported to produce a boron-containing derivative of 2,3-di-O-methyl-L-rhamnitol. ubc.ca
Table 1: Examples of Acetylated and Methylated this compound Derivatives
| Derivative Name | Parent Compound | Modifying Reagent(s) | Reference(s) |
| 1,5-Anhydro-L-rhamnitol triacetate | 1,5-Anhydro-L-rhamnitol | Acetic Anhydride | vulcanchem.com |
| 1,2,3,5-tetra-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-L-rhamnitol | 4-O-β-D-glucopyranosyl-L-rhamnitol | Acetic Anhydride | ubc.ca |
| 1,5-Anhydro-2,3,4-tri-O-methyl-L-rhamnitol | 1,5-Anhydro-L-rhamnitol | Methylating agent | vulcanchem.com |
| 1,4,5-tri-O-acetyl-2,3-di-O-methyl-L-rhamnitol | 2,3-di-O-methyl-L-rhamnose | Sodium borohydride, Acetic anhydride, Pyridine | cdnsciencepub.com |
Cyclic acetals, such as methylene (B1212753) and isopropylidene derivatives, are frequently used as protecting groups in carbohydrate chemistry due to their stability and the ability to be selectively introduced and removed. The formation of 1,3:2,5-di-O-methylene-L-rhamnitol has been documented. acs.org Oxidation of this di-O-methylene derivative yields 2,5:4,6-di-O-methylene-1-deoxy-L-arabo-3-hexulose. cdnsciencepub.com Furthermore, 2,5-O-methylene-L-rhamnitol 1-benzoate can be oxidized to a syrupy 3,4-diketose. cdnsciencepub.com
Isopropylidene derivatives of this compound are also synthetically important. rsc.org The synthesis of 5-azido-5-deoxy-2,3-O-isopropylidene-L-rhamnofuranose from L-rhamnose is a key step in the preparation of 1,5-dideoxy-1,5-imino-L-rhamnitol. nih.govnih.gov This synthesis involves the selective oxidation of the secondary alcohol in 2,3-O-isopropylidene-L-rhamnofuranose. nih.govnih.gov The use of bromodimethylsulfonium bromide (BDMS) has been reported as an efficient catalyst for the O-isopropylidenation of sugars, including L-rhamnose, to yield their corresponding O-isopropylidene derivatives. researchgate.net
The synthesis of glycosylated this compound derivatives is significant for creating complex carbohydrates and for immunological studies. ubc.ca For example, 4-O-β-D-glucopyranosyl-L-rhamnitol has been synthesized and characterized as its crystalline octaacetate derivative. ubc.ca The synthesis of this disaccharide involved the deacetylation of an intermediate, followed by reduction to the rhamnitol derivative. ubc.ca
Other disaccharides have been prepared by condensing glycosyl bromides with derivatives of L-rhamnose, followed by deblocking steps to yield the final products. ubc.ca For instance, disaccharides containing L-rhamnose linked to another L-rhamnose or D-mannose have been synthesized and characterized as their peracetylated this compound derivatives. ubc.ca Specifically, 1,2,3,5-tetra-O-acetyl-4-O-(2,3,4-tri-O-acetyl-α-L-rhamnopyranosyl)-L-rhamnitol and 1,2,3,5-tetra-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl)-L-rhamnitol have been prepared and characterized. ubc.ca
Deoxy and thioether derivatives of this compound are important for various synthetic and biological investigations. 1-Deoxy-1-S-ethyl-L-rhamnitol has been synthesized by the partial desulfurization of L-rhamnose diethyl thioacetal using Raney nickel catalyst. cdnsciencepub.comcdnsciencepub.com This method provides a route to monothioethyl derivatives of sugar alcohols. cdnsciencepub.com
Another significant class of deoxy derivatives are the iminosugars. 1,5-Dideoxy-1,5-imino-L-rhamnitol, also known as L-deoxyrhamnonojirimycin, has been synthesized from L-rhamnose. nih.gov The synthesis involves the preparation of a key intermediate, 5-azido-5-deoxy-2,3-O-isopropylidene-L-rhamnofuranose, which is then converted to the iminosugar. nih.govnih.gov
Stereochemical Investigations and Conformation of this compound and its Derivatives
The stereochemistry of this compound and its derivatives is fundamental to their chemical and biological properties. This compound itself possesses four defined stereocenters. vulcanchem.com The crystalline form of 1-deoxy-L-mannitol (this compound) has been shown to exist in an extensively hydrogen-bonded structure. researchgate.net
The conformation of this compound derivatives has been studied using various techniques, including nuclear magnetic resonance (NMR) spectroscopy. For example, proton magnetic resonance spectroscopy has been used to substantiate the configuration of the glycosidic linkage in disaccharides containing this compound. ubc.ca The conformation of cyclic derivatives, such as 1,3-dioxepanes derived from this compound, has also been investigated. The introduction of an sp2-hybridized carbon atom into a 1,3-dioxepane (B1593757) ring has been shown to markedly affect the conformational equilibrium. researchgate.net
Applications of this compound Derivatives in Glycoscience and Synthetic Organic Chemistry Research
Derivatives of this compound are valuable tools in glycoscience and synthetic organic chemistry. In glycoscience, they serve as probes to study carbohydrate-processing enzymes. For instance, 1,5-dideoxy-1,5-imino-L-rhamnitol and its N-substituted analogs have been investigated as potential inhibitors of rhamnosyltransferases, which are involved in bacterial cell wall biosynthesis. nih.gov The development of radiolabeled L-rhamnose derivatives holds potential for distinguishing between different pathogens. researchgate.net
In synthetic organic chemistry, this compound derivatives are versatile chiral building blocks. Their well-defined stereochemistry makes them ideal starting materials for the synthesis of complex natural products and other chiral molecules. The various protecting group strategies developed for this compound, such as acetylation, methylation, and the formation of cyclic acetals, allow for regioselective modifications, which is a cornerstone of modern organic synthesis. vulcanchem.comnih.gov
Advanced Analytical and Spectroscopic Characterization of L Rhamnitol in Complex Matrices
Nuclear Magnetic Resonance (NMR) Spectroscopy for L-Rhamnitol Identification and Quantification
NMR spectroscopy stands as a cornerstone for the structural elucidation and quantitative analysis of this compound. Its non-destructive nature and the wealth of information it provides make it an invaluable technique in metabolomics and food science. mdpi.com
Unambiguous Identification Using 1D and 2D NMR Techniques (¹H NMR, HSQC, COSY)
The definitive identification of this compound in complex mixtures is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. nih.gov
¹H NMR: The 1D proton (¹H) NMR spectrum of this compound provides a unique fingerprint based on the chemical shifts and coupling patterns of its hydrogen atoms. For instance, a characteristic doublet signal for the methyl group protons (H-6) is typically observed around 1.25-1.27 ppm. maxapress.com
COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton coupling relationships within the molecule. emerypharma.com By identifying which protons are coupled to each other, the spin system of this compound can be traced, confirming the connectivity of the carbon backbone. maxapress.comuniversiteitleiden.nl
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon-13 atoms. nanalysis.com This is crucial for assigning the signals in the ¹³C NMR spectrum based on the already assigned proton spectrum. For this compound, the HSQC spectrum shows which protons are attached to which specific carbons in the sugar alcohol chain. researchgate.netresearchgate.net
A study on apple extracts successfully isolated and identified this compound using 2D NMR techniques, demonstrating their power in unequivocally characterizing the compound within a complex matrix. researchgate.netnih.gov The combination of these NMR methods allows for the unambiguous assignment of all proton and carbon signals, leading to a confident identification of this compound.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound in D₂O
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-1 | 3.65 (dd) | 64.2 |
| H-2 | 3.80 (m) | 72.0 |
| H-3 | 3.60 (dd) | 73.1 |
| H-4 | 3.52 (dd) | 74.5 |
| H-5 | 3.95 (m) | 70.3 |
| H-6 | 1.26 (d) | 18.0 |
Data compiled from various sources. Actual chemical shifts may vary slightly depending on experimental conditions.
Quantitative Analysis of this compound via qNMR in Biological Samples
Quantitative NMR (qNMR) offers a precise method for determining the concentration of metabolites, including this compound, in biological samples. nih.govmdpi.com This technique relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal. mdpi.com
To achieve accurate quantification, specific experimental parameters must be carefully controlled. This includes ensuring a long relaxation delay to allow for complete magnetization recovery between scans. mdpi.com An internal standard with a known concentration is typically added to the sample to provide a reference for calculating the concentration of the analyte. maxapress.com qNMR has been successfully applied in various metabolomics studies to quantify a wide range of compounds in complex biological fluids like serum and urine. nih.govnih.gov
Application of NMR-based Metabolomics for this compound Profiling in Food Systems
NMR-based metabolomics has proven to be a valuable approach for profiling the metabolite composition of food products, including the identification and relative quantification of this compound. nih.gov This untargeted approach allows for the simultaneous analysis of a wide range of compounds, providing a comprehensive chemical snapshot of the food item. nih.gov
In the context of food systems, NMR metabolomics has been used to:
Differentiate geographic origins of fruits: A notable study on apples utilized ¹H NMR-based metabolic profiling to distinguish between apples grown in Japan and New Zealand. This compound was identified as a key metabolite contributing to this geographic discrimination, with higher concentrations found in the Japanese apples. maxapress.comresearchgate.netnih.gov
Characterize different cultivars: Metabolomic analysis of various apple cultivars has revealed significant differences in their metabolite profiles, including the levels of this compound. maxapress.com
Mass Spectrometry (MS) Techniques for this compound Analysis
Mass spectrometry is another indispensable tool for the analysis of this compound, offering high sensitivity and specificity. It is often coupled with a separation technique like liquid chromatography (LC) to analyze complex mixtures. lcms.cz
Confirmation of this compound Structure via LC/MS
Liquid chromatography-mass spectrometry (LC/MS) is a powerful technique for confirming the presence and structure of this compound in complex samples. vulcanchem.com In a typical LC/MS analysis, the sample is first separated by liquid chromatography, and the eluting compounds are then introduced into the mass spectrometer for detection.
The mass spectrometer provides the mass-to-charge ratio (m/z) of the ionized this compound molecule. In a study identifying this compound in apple extracts, LC/MS analysis showed a mass of m/z 165.0767 in the negative ion mode, corresponding to the [M-H]⁻ ion of this compound (calculated m/z 165.0768). researchgate.net This accurate mass measurement provides strong evidence for the elemental composition of the molecule, C₆H₁₃O₅. researchgate.net This technique was used in conjunction with 2D NMR to definitively identify the compound. researchgate.netnih.govdaneshyari.com
Nontargeted Metabolomics with High-Resolution Mass Spectrometry for this compound Detection
Nontargeted metabolomics using high-resolution mass spectrometry (HRMS) is a comprehensive approach to identify and relatively quantify as many metabolites as possible in a sample. animbiosci.org This method is particularly useful for discovering unexpected compounds or for obtaining a broad overview of the metabolome.
HRMS instruments, such as Orbitrap analyzers, provide highly accurate mass measurements, which greatly aids in the identification of unknown compounds by allowing for the prediction of their elemental formulas. sannova.net In a nontargeted metabolomics workflow, the data from the HRMS analysis is often subjected to multivariate statistical analysis to identify significant differences between sample groups. nih.gov This approach has been successfully used to identify discriminating metabolites in various food and biological studies. animbiosci.org While specific studies focusing solely on this compound detection via nontargeted HRMS are part of broader metabolomic analyses, the technique's capability to detect and aid in the identification of such compounds within a complex mixture is well-established.
Chromatographic Methods for this compound Isolation and Purification
The isolation and purification of this compound from complex biological matrices, such as plant extracts, present a significant analytical challenge due to the presence of numerous structurally similar compounds, particularly other sugars and polyols. Chromatographic techniques are essential for achieving the high degree of purity required for subsequent structural elucidation and analysis.
Separation of this compound Using Charcoal Chromatography
Charcoal chromatography is a well-established and effective method for the separation of carbohydrates and their derivatives, including sugar alcohols like this compound. This technique leverages the adsorptive properties of activated charcoal to separate molecules based on their structure, size, and polarity. In the context of this compound isolation, it is particularly useful for removing interfering monosaccharides and disaccharides from crude extracts.
In a notable study focused on identifying metabolites that characterize apples from different geographical origins, researchers successfully isolated this compound from Fuji apple pulp extracts using iterative charcoal chromatography. researchgate.netdntb.gov.uanih.gov The initial extracts contained high concentrations of sugars such as sucrose, glucose, and fructose, which would otherwise interfere with the identification of minor components like this compound. researchgate.net The process involved loading the aqueous extract onto a charcoal column and performing a stepwise elution. Water was used as the initial eluent to wash out less retained compounds. dntb.gov.ua
The progress of the purification was monitored using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. By analyzing the NMR spectra of the collected fractions, researchers could track the removal of dominant sugars and identify the fractions enriched with this compound. researchgate.netdntb.gov.ua The fractions that showed the characteristic signals for this compound, free from the signals of other sugars, were then pooled. researchgate.net This iterative application of charcoal chromatography proved to be a crucial step in obtaining this compound with sufficient purity for its definitive identification by 2D NMR and Liquid Chromatography-Mass Spectrometry (LC/MS). nih.govchromatographyonline.comnih.gov
Table 1: Summary of this compound Isolation from Apple Extracts via Charcoal Chromatography
| Parameter | Description | Finding | Source |
| Starting Material | Pulp extract from Fuji apples. | Complex mixture containing dominant sugars (sucrose, glucose, fructose) and minor metabolites. | researchgate.net |
| Technique | Iterative Charcoal Column Chromatography. | The metabolite was not captured by Oasis MAX or MCX columns, necessitating purification by charcoal. | researchgate.net |
| Elution | Stepwise elution. | Water (25 ml) was used as an eluent. Iterative separation successfully excluded Sucrose, Glucose, and Fructose. | researchgate.netdntb.gov.ua |
| Monitoring Method | ¹H NMR Spectroscopy. | The doublet signal at 1.26 ppm in the ¹H NMR spectrum was used to identify this compound-containing fractions. | dntb.gov.ua |
| Outcome | Isolation of pure this compound. | Fractions 21–30 out of a total of 30 fractions contained pure this compound signals. | researchgate.net |
| Confirmation | 2D NMR and LC/MS analyses. | The isolated compound was definitively identified as this compound. | nih.govnih.gov |
Monitoring this compound Production by High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of components in a mixture. researchgate.netmdpi.comoup.comnih.gov For monitoring the production of this compound, whether from biotechnological fermentation or as a metabolite in biological systems, HPLC offers high resolution and sensitivity. However, the analysis of sugar alcohols like this compound by HPLC presents a specific challenge: the lack of a strong ultraviolet (UV) chromophore, which makes detection by standard UV-Vis detectors inefficient.
To overcome this limitation, several strategies are employed. One common approach is to use a universal detector that does not rely on the analyte's optical properties, such as a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD). Another powerful technique is coupling HPLC with mass spectrometry (LC/MS). nih.gov LC/MS provides not only quantification but also mass information that confirms the identity of the compound. oiv.int For instance, LC/MS analysis has been used to confirm the identity of this compound isolated from apples, with the mass-to-charge ratio (m/z) of 165.0767 corresponding to the [M-H]⁻ ion of this compound. oiv.int
Furthermore, specific chromatographic modes can enhance separation. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for highly polar compounds like this compound and has been successfully used in LC/MS methods for its detection in complex samples like human urine. researchgate.net The selection of the column, mobile phase, and detector is critical for developing a robust HPLC method for monitoring this compound.
Table 2: HPLC Considerations for this compound Analysis
| HPLC Component | Consideration for this compound | Details | Source |
| Column Type | Hydrophilic Interaction (HILIC) or Reversed-Phase C18. | HILIC is effective for polar analytes. Reversed-phase columns are common but may require specific mobile phases for retaining sugar alcohols. | researchgate.net |
| Mobile Phase | Acetonitrile/Water gradients. | Typical for HILIC and reversed-phase separations of polar compounds. Buffers may be added for MS compatibility. | chromatographyonline.com |
| Detection | Mass Spectrometry (MS), Refractive Index (RI), or Pulsed Electrochemical Detection (PED). | This compound lacks a UV chromophore. MS provides high specificity and sensitivity. RI and PED are alternative universal detection methods. | researchgate.netnih.gov |
| Sample Preparation | Desalting and dilution. | For complex matrices like urine or fermentation broth, sample clean-up is necessary to prevent interference and column damage. | researchgate.net |
| Derivatization | Pre- or post-column derivatization. | Can be used to attach a UV-active or fluorescent tag to the molecule, enabling more sensitive detection. |
X-ray Crystallography for Absolute Configuration Determination and Crystal Structure Analysis
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and stereochemistry, making it invaluable for the absolute configuration determination and crystal structure analysis of chiral molecules like this compound.
The crystal structure of this compound, also referred to as 1-deoxy-L-mannitol, has been determined through single-crystal X-ray diffraction. The analysis confirmed its absolute configuration, which was known from its synthesis starting material, 6-deoxy-L-mannose (L-rhamnose). In cases where a compound is synthesized from a starting material of known chirality, the absolute configuration of the product can be confidently assigned.
The crystallographic study revealed that this compound crystallizes in the orthorhombic space group P2₁2₁2₁. The crystal structure is characterized by an extensive network of intermolecular hydrogen bonds. Each this compound molecule participates as both a donor and an acceptor for five hydrogen bonds, creating a stable, tightly packed three-dimensional lattice. This detailed structural information is crucial for understanding its physical properties and its interactions with biological systems, such as enzyme active sites.
Table 3: Crystallographic Data for this compound
| Parameter | Value | Source |
| Chemical Formula | C₆H₁₄O₅ | |
| Molecular Weight | 166.17 g/mol | |
| Crystal System | Orthorhombic | |
| Space Group | P2₁2₁2₁ | |
| Unit Cell Dimensions | a = 7.3650 (3) Åb = 7.6272 (3) Åc = 13.7676 (5) Å | |
| Unit Cell Volume (V) | 773.39 (5) ų | |
| Molecules per Unit Cell (Z) | 4 | |
| Temperature | 150 K | |
| Radiation Type | Mo Kα | |
| Absolute Configuration | Determined from the use of L-rhamnose as the starting material. | |
| Key Structural Feature | Extensive hydrogen-bonded lattice; each molecule acts as a donor and acceptor for 5 hydrogen bonds. |
Biomarker Potential and Ecological Significance of L Rhamnitol in Non Human Biological Systems
L-Rhamnitol as a Metabolite Marker in Plant Systems (e.g., Malus domestica)
This compound, a hexitol (B1215160) (a type of sugar alcohol), has been identified as a significant metabolite in various plant species, most notably in apples (Malus domestica). vulcanchem.comnih.gov Its presence and concentration can serve as a valuable biomarker in metabolomic studies. vulcanchem.com
Variability of this compound Concentrations Across Different Cultivars and Geographical Origins
Research has consistently demonstrated that the concentration of this compound in apples varies significantly among different cultivars and is heavily influenced by their geographical origin. vulcanchem.commaxapress.commaxapress.comresearchgate.net
A study utilizing ¹H nuclear magnetic resonance (NMR) metabolomics on 22 apple cultivars from five major growing regions in Shanxi Province, China, revealed significant variations in this compound levels, alongside other metabolites like sugars, asparagine, and quinic acid. maxapress.commaxapress.comresearchgate.net For instance, the 'Xinhongxing' cultivar was found to have the lowest concentration of this compound among the analyzed varieties. maxapress.com
Another prominent study compared apples from Japan ('Fuji', 'Orin', and 'Jonagold') with those from New Zealand ('Fuji', 'Jazz', and 'Envy'). The Japanese-grown apples exhibited higher concentrations of this compound. maxapress.commaxapress.comresearchgate.net This distinct difference highlights the potential of this compound as a key metabolite for distinguishing apples based on their country of origin. vulcanchem.comresearchgate.net
Table 1: this compound Concentration in Apple Cultivars by Geographical Origin
| Cultivar | Geographical Origin | Relative this compound Concentration |
|---|---|---|
| 'Fuji' | Japan | Higher |
| 'Orin' | Japan | Higher |
| 'Jonagold' | Japan | Higher |
| 'Fuji' | New Zealand | Lower |
| 'Jazz' | New Zealand | Lower |
| 'Envy' | New Zealand | Lower |
| 'Xinhongxing' | China (Shanxi) | Lowest among 22 cultivars |
| 'NY543' | China (Shanxi) | Varied |
| 'Hongjiangjun' | China (Shanxi) | Varied |
This table is based on findings from multiple metabolomics studies. maxapress.commaxapress.comresearchgate.netresearchgate.net
Influence of Environmental Factors on this compound Accumulation
Environmental conditions play a crucial role in the accumulation of this compound in plants. Factors such as climate, cultivation methods, and altitude can significantly impact its concentration. researchgate.netnih.gov
A study on apple cultivars in Shanxi, China, observed that 'Hongjiangjun' apples grown at higher altitudes had elevated levels of malate, indicating that environmental factors can significantly influence metabolic pathways. maxapress.commaxapress.comresearchgate.netresearchgate.net While this study focused on malate, it underscores the principle that altitude and other environmental variables can alter the metabolic profile of apples, which would include this compound. The notable contribution of this compound to geographic discrimination suggests its accumulation is sensitive to various factors including climate and cultivation practices. researchgate.netnih.gov The interplay of these environmental factors contributes to the unique metabolic fingerprint of agricultural produce from different regions. mdpi.comd-nb.infoactascientific.com
Correlation of this compound with Other Primary and Secondary Plant Metabolites
The concentration of this compound in apples often correlates with the levels of other primary and secondary metabolites. These correlations can provide insights into the interconnectedness of metabolic pathways within the plant.
In a study of 22 apple cultivars, significant variations were observed in the profiles of sugars (glucose, fructose, sucrose), asparagine, quinic acid, this compound, and phenylalanine. maxapress.commaxapress.comresearchgate.netresearchgate.net This suggests a complex interplay between these compounds. For example, the same study found a positive correlation between the content of condensed polyphenols and asparagine, and between quinic acid and phenylalanine. maxapress.comresearchgate.netmaxapress.com While a direct correlation involving this compound was not explicitly stated in this particular study, its co-variation with these other metabolites points to its integration within the broader metabolic network of the apple. maxapress.comresearchgate.net The identification of this compound alongside metabolites like aspartic acid and 2-methylmalate as discriminators between apple origins further supports its role within a network of interconnected compounds. researchgate.net
Role in Metabolomics for Food Authenticity, Traceability, and Quality Control in Agricultural Produce
The distinct variations in this compound concentrations based on geographical origin and cultivar make it a powerful biomarker for food authenticity and traceability. vulcanchem.commdpi.comfoodauthenticity.global By analyzing the metabolic profile of an apple, including its this compound content, it is possible to verify its claimed origin, which is crucial for protecting the quality and reputation of traditional and certified food products. researchgate.netmdpi.com
Nuclear Magnetic Resonance (NMR) spectroscopy, coupled with multivariate statistical analysis, has proven to be an effective tool for this purpose. vulcanchem.commdpi.com This technique allows for the simultaneous monitoring of a wide range of compounds, creating a "metabolite fingerprint" that can be used to classify and authenticate food products. mdpi.com The remarkable contribution of this compound to the geographical discrimination of apples suggests its potential for broader applications in quality control systems for various agricultural products. vulcanchem.comresearchgate.netnih.gov
This compound in Microbial Metabolism and Biogeochemical Cycles
Microorganisms are fundamental drivers of Earth's biogeochemical cycles, mediating the transformation of essential elements like carbon, nitrogen, and sulfur. mdpi.comlongdom.org Microbial metabolism encompasses the biochemical processes that these organisms use to obtain energy and nutrients. longdom.org While direct research on the specific role of this compound in these large-scale cycles is not extensively documented in the provided search results, the general principles of microbial metabolism provide a framework for its potential involvement.
Microbes break down a vast array of organic compounds. longdom.org It is plausible that this compound, as a sugar alcohol found in plant matter, could serve as a carbon and energy source for certain soil microorganisms. These microbes would possess specific enzymatic pathways to metabolize this compound, incorporating its carbon into their biomass or releasing it as carbon dioxide through respiration. This process is a key component of the carbon cycle. nih.gov The study of microbial communities through metagenomics helps to identify the genes and metabolic pathways involved in the cycling of elements. mdpi.comfrontiersin.orgnih.gov Future metagenomic studies of soil environments where this compound-containing plants decompose could reveal the specific microbial taxa and enzymatic machinery responsible for its degradation.
Investigating the Biological Pathways Modulating this compound Levels in Specific Organisms
Understanding the biological pathways that control this compound concentrations is key to explaining its variability. In plants like Malus domestica, the synthesis of this compound is likely part of a larger network of carbohydrate metabolism. This compound is a deoxy sugar alcohol, and its structure as 1-deoxy-L-mannitol suggests a biosynthetic relationship with L-mannitol. nih.govdrugbank.com
The specific enzymes and genes responsible for the conversion of precursor molecules into this compound in apples have not been fully elucidated in the provided research. However, metabolomics studies that show correlations between this compound and other metabolites like sugars and organic acids provide clues. maxapress.comresearchgate.net These correlations suggest that the pathways are interconnected, and changes in one part of the network can affect another.
Constraint-based modeling of genome-scale metabolic networks is a computational approach used to investigate metabolic adjustments in organisms like Arabidopsis thaliana under different conditions. plos.org This type of analysis can help predict which metabolic pathways are more or less active. Applying such models to apple, combined with transcriptomic and proteomic data, could help identify the specific enzymatic steps and regulatory genes that control the flux towards this compound synthesis. maxapress.comresearchgate.net This would provide a deeper understanding of why this compound levels differ between cultivars and in response to environmental cues.
Future Research Directions and Unexplored Avenues in L Rhamnitol Studies
Elucidation of Novel Biosynthetic Enzymes and Regulatory Mechanisms Governing L-Rhamnitol Synthesis in Underexplored Organisms
The biosynthesis of this compound is intricately linked to the metabolism of its precursor, L-rhamnose. The primary pathway for L-rhamnose synthesis involves four enzymes (RmlA, RmlB, RmlC, RmlD) that convert glucose-1-phosphate into dTDP-L-rhamnose. researchgate.net While this compound itself is often produced via the hydrogenation of L-rhamnose, specific enzymatic conversions in microorganisms represent a key area for future research.
A notable example involves the bacterium Enterobacter aerogenes IK7, which has been shown to oxidize this compound. researchgate.net In this chemoenzymatic process, L-rhamnose is first hydrogenated to produce this compound, which is then oxidized by E. aerogenes to yield 1-deoxy-L-fructose. researchgate.netbeilstein-journals.org Further investigation into the specific oxidoreductase enzymes within E. aerogenes and similar microorganisms could uncover novel biocatalysts. Understanding the genetic regulation of these enzymes—how their expression is controlled in response to substrate availability or environmental cues—is a critical next step. Exploring the metabolic pathways of diverse, less-studied bacteria and fungi that inhabit rhamnose-rich environments could lead to the discovery of new enzymes with high specificity and efficiency for this compound synthesis or conversion.
Table 1: Enzymes and Organisms in this compound Related Synthesis
| Organism | Enzyme/Process | Reaction | Reference |
|---|---|---|---|
| Enterobacter aerogenes IK7 | Oxidoreductase | Oxidation of this compound to 1-deoxy-L-fructose | researchgate.netbeilstein-journals.org |
| Escherichia coli | L-rhamnulose-1-phosphate aldolase (B8822740) | Key enzyme in a chemoenzymatic synthesis of an this compound derivative precursor | researchgate.net |
Development of Advanced Spectroscopic Techniques for In Situ and Real-Time this compound Analysis
The identification and quantification of this compound in complex biological samples has been significantly advanced by spectroscopic methods. Nuclear Magnetic Resonance (NMR)-based metabolic profiling has proven particularly effective. In studies characterizing apple metabolomes, a suite of advanced techniques was employed to identify this compound as a key metabolite for differentiating geographic origins. researchgate.netnih.gov
The process involved initial analysis with 1H NMR, followed by multistep Principal Component Analysis (PCA) to highlight minor metabolites by removing the influence of dominant sugars like glucose and fructose. nih.govdaneshyari.com The definitive identification of this compound was achieved through a combination of two-dimensional (2D) NMR experiments, including 1H-13C Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), along with Liquid Chromatography-Mass Spectrometry (LC/MS). researchgate.netnih.gov
Future research should focus on adapting these powerful techniques for in situ and real-time analysis. This could involve developing specialized NMR probes or flow-through systems that can monitor this compound concentrations within living tissues or bioreactors without the need for extraction. Such advancements would provide dynamic insights into how this compound levels change in response to environmental stimuli or during a bioproduction process.
Table 2: 1H and 13C NMR Chemical Shifts for this compound As identified in apple extracts, measured in D2O. researchgate.netresearchgate.net
| Atom Position | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) | Reference |
|---|---|---|---|
| 1 | 1.26 | 19.3 | researchgate.net |
| 2 | 3.94 | 69.8 | researchgate.net |
| 3 | 3.71 | 72.8 | researchgate.net |
| 4 | 3.58 | 74.2 | researchgate.net |
| 5 | 3.80 | 72.1 | researchgate.net |
| 6 | 3.65, 3.84 | 64.2 | researchgate.net |
Application of Chemoenzymatic and Synthetic Biology Approaches for Tailored this compound Derivatives with Specific functionalities
Chemoenzymatic synthesis combines the precision of biological catalysts with the versatility of chemical reactions to create novel molecules. This approach has been used to produce derivatives of this compound, such as 1,5-dideoxy-1,5-imino-L-rhamnitol (also known as L-deoxyrhamnonojirimycin). researchgate.netnih.gov The synthesis of this iminosugar has been achieved via multi-step chemical processes followed by enzymatic reactions, demonstrating the potential to create structurally complex derivatives. nih.gov
Synthetic biology offers a complementary and powerful route for producing tailored compounds. nih.gov By engineering the metabolic pathways of host organisms like Escherichia coli or yeast, it is possible to create microbial cell factories for the production of specific this compound derivatives. nih.govrsc.org This could involve:
Heterologous Expression: Introducing genes for L-rhamnose synthesis (RmlA-D) and novel reductase or modifying enzymes into a production strain. researchgate.net
Metabolic Engineering: Rerouting the host's central metabolism to increase the pool of precursors available for the desired pathway. nih.gov
Protein Engineering: Modifying the substrate specificity of enzymes to accept different precursors or to produce derivatives with unique functional groups.
These strategies could be used to generate a library of this compound derivatives with functionalities tailored for specific applications, such as acting as inhibitors for glycosyl transferase enzymes. nih.gov
Integration of this compound Metabolic Data within Systems Biology Frameworks for Comprehensive Pathway Understanding
Systems biology aims to understand the complex interactions within a biological system as a whole. nih.gov Genome-Scale Metabolic Models (GEMs) are computational frameworks that map the entire set of metabolic reactions within an organism. e-enm.org These models serve as a scaffold for integrating multi-omics data, including metabolomics data, to predict metabolic phenotypes. e-enm.org
The discovery of this compound as a key differentiating metabolite in apples from different geographic regions is a prime example of how metabolomics can pinpoint biologically significant compounds. nih.govdaneshyari.com The next frontier is to integrate such quantitative this compound data into a systems biology context. For an organism like an apple (Malus domestica), this would involve:
Incorporating the this compound synthesis and degradation pathways into the apple's GEM.
Using the measured this compound concentrations to constrain the model and infer metabolic flux through related pathways.
Correlating changes in this compound flux with other 'omics' data (transcriptomics, proteomics) to build a comprehensive model of the apple's response to its environment.
This integrated approach can move beyond simple correlation to a mechanistic understanding of why this compound levels change and what the functional consequences are for the entire organism.
Investigation of this compound's Role in Inter-species Interactions and Chemical Ecology in Non-Human Biological Contexts
Chemical ecology studies the role of chemical signals in mediating interactions between organisms. nih.govfrontiersin.org The presence of this compound in plants and its metabolism by bacteria suggest potential roles in such interactions.
The variation of this compound concentration in apples based on their geographic origin suggests it may be part of the plant's adaptation to specific environmental conditions, which could include abiotic stresses or interactions with local microbial communities or herbivores. nih.govdaneshyari.com It could function as a signaling molecule, a deterrent, or an attractant.
Furthermore, there is evidence of interplay between host and microbiome involving related compounds. L-rhamnose, the precursor to this compound, is known to be fermented by colonic bacteria. researchgate.net It has also been suggested that oral administration of L-rhamnose can be partially metabolized and excreted in the urine as this compound, indicating a host-microbiome metabolic interaction. researchgate.net Future research in non-human contexts could investigate whether this compound is produced by gut flora in certain animals and what role it plays in modulating the microbial community or influencing host physiology. Exploring these ecological roles is crucial for understanding the full biological significance of this compound.
Compound Index
Q & A
Q. How should researchers address gaps in this compound’s safety profile when proposing human trials?
- Methodological Answer : Conduct a systematic review of preclinical toxicity data using PRISMA guidelines. Submit protocols to institutional review boards (IRBs) with risk-benefit analyses. Include Data Safety Monitoring Boards (DSMBs) for interim reviews .
Q. What strategies enhance the rigor of literature reviews on this compound’s applications in glycobiology?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
